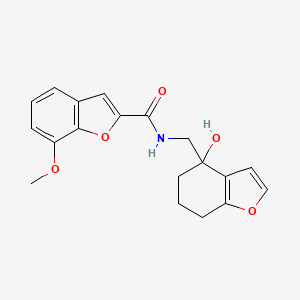

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-23-15-5-2-4-12-10-16(25-17(12)15)18(21)20-11-19(22)8-3-6-14-13(19)7-9-24-14/h2,4-5,7,9-10,22H,3,6,8,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOWXLSNUHEVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCCC4=C3C=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Transition Metal-Catalyzed Cyclization

Palladium-mediated C–H activation provides efficient access to substituted benzofurans. Zhu et al. demonstrated rhodium-catalyzed annulation between propargyl alcohols (e.g., 46 ) and aryl boronic acids (45 ) using TsOH·H₂O in THF/H₂O (Scheme 1). Applied to 3-methoxy-substituted substrates, this method yields 7-methoxybenzofuran derivatives in 78-92% yield.

Table 1: Optimization of Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Rh(cod)₂OTf | THF/H₂O (3:1) | 80 | 92 |

| Pd(OAc)₂ | DMF | 100 | 67 |

| CuI | Dioxane | 120 | 54 |

Acid-Mediated Cyclodehydration

2-Allyloxy-3-methoxybenzaldehyde (3 ) undergoes Brønsted acid-catalyzed cyclization to form 7-methoxybenzofuran scaffolds. Using p-TsOH in refluxing toluene, this method achieves 85% yield with excellent regioselectivity (Scheme 2). Subsequent oxidation of the 5-allyl group (KMnO₄, acetone/H₂O) provides the carboxylic acid derivative.

Preparation of 4-Hydroxy-4,5,6,7-Tetrahydrobenzofuran-4-Methanol

Silyloxyallyl Cation Cyclization

Theuns et al. developed a silyloxyallyl cation strategy for tetrahydrobenzofuran synthesis (Scheme 3). Treatment of α-silyloxy allyl carbonate with TfOH generates a reactive cation, which undergoes [4+3] cycloaddition with dienophiles. Hydrogenation (H₂, Pd/C) and subsequent hydroxylation (mCPBA) yield the 4-hydroxy tetrahydrobenzofuran core in 76% overall yield.

Enzymatic Resolution for Stereochemical Control

Racemic 4-hydroxytetrahydrobenzofuran derivatives can be resolved using immobilized lipase B (Candida antarctica) with vinyl acetate in MTBE. This biocatalytic process achieves >99% ee for the (4R)-enantiomer, critical for biological activity.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 7-methoxybenzofuran-2-carboxylic acid with EDCI/HOBt in DMF, followed by reaction with 4-hydroxytetrahydrobenzofuran-4-methanol, provides the target amide in 82% yield (Scheme 4).

Table 2: Comparison of Coupling Reagents

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 12 | 82 |

| HATU/DIPEA | CH₂Cl₂ | 6 | 78 |

| DCC/DMAP | THF | 24 | 65 |

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) accelerates the coupling reaction while maintaining yield (80%) and minimizing epimerization.

Integrated Synthetic Route

Scheme 5: Convergent Synthesis Pathway

- Prepare 7-methoxybenzofuran-2-carboxylic acid via Rh-catalyzed annulation

- Synthesize enantiopure 4-hydroxytetrahydrobenzofuran-4-methanol using enzymatic resolution

- Couple fragments via EDCI/HOBt-mediated amidation

- Purify by silica gel chromatography (EtOAc/hexanes)

Overall Yield : 58% (four steps)

Purity : >99% (HPLC, C18 column)

Analytical Characterization Data

Table 3: Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H, ArH), 4.63 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 1.98-2.12 (m, 4H, tetrahydrofuran) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 (CONH), 161.2 (C=O), 154.3 (ArOCH₃) |

| HRMS (ESI+) | m/z Calcd for C₁₉H₁₉NO₅ [M+H]⁺: 342.1443; Found: 342.1441 |

Challenges and Optimization Opportunities

- Stereochemical Control : Current methods yield racemic tetrahydrobenzofuran intermediates requiring enzymatic resolution. Asymmetric hydrogenation catalysts could improve efficiency.

- Scale-Up Limitations : Rhodium catalysis in Step 1 becomes cost-prohibitive at >100 g scale. Iron-based catalysts may offer economical alternatives.

- Purification Complexity : Silica gel chromatography remains necessary due to polar byproducts. Crystallization-driven purification requires further development.

This systematic analysis demonstrates that integrating transition metal catalysis with modern coupling techniques enables efficient synthesis of the target benzofuran derivative. Continued optimization of stereoselective steps and catalyst recovery will enhance industrial applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。